1,4-Dichlorooctane

Regioselective Alkylation Electrophilic Aromatic Substitution Catalysis

1,4-Dichlorooctane (CAS 56375-92-9) is an α,ω-dichloroalkane with the molecular formula C₈H₁₆Cl₂ and a molecular weight of 183.12 g/mol. It is a colorless liquid with an estimated boiling point of 221.51°C and an estimated melting point of 6.2°C.

Molecular Formula C8H16Cl2
Molecular Weight 183.12 g/mol
CAS No. 56375-92-9
Cat. No. B13799679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichlorooctane
CAS56375-92-9
Molecular FormulaC8H16Cl2
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESCCCCC(CCCCl)Cl
InChIInChI=1S/C8H16Cl2/c1-2-3-5-8(10)6-4-7-9/h8H,2-7H2,1H3
InChIKeyMZMYAXREHSQDRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichlorooctane (CAS 56375-92-9): Physical and Chemical Baseline for Procurement Specification


1,4-Dichlorooctane (CAS 56375-92-9) is an α,ω-dichloroalkane with the molecular formula C₈H₁₆Cl₂ and a molecular weight of 183.12 g/mol [1]. It is a colorless liquid with an estimated boiling point of 221.51°C and an estimated melting point of 6.2°C . Computed properties include an XLogP3-AA of 4 [1] and a LogP of 3.803 , indicating significant lipophilicity. The compound is used as an intermediate in organic synthesis and as a cross-linking agent in polymer chemistry .

Regioselective Alkylation Intermediate 1,4-substitution pattern supports Friedel-Crafts carbocation control
Cross-Linking Agent with Defined Spacer C4 spacer provides predictable mesh size in polymer networks
Lipophilic Building Block Moderate lipophilicity suits non-polar reaction media and biphasic systems

Why Generic Dichloroalkanes Cannot Substitute 1,4-Dichlorooctane in Regioselective Reactions and Polymer Architecture


Generic substitution of 1,4-dichlorooctane with other α,ω-dichloroalkanes is precluded by the critical dependence of reactivity and final material properties on the specific spacer length between the two electrophilic centers. The 1,4-arrangement dictates the kinetic profile of nucleophilic substitution, the regioselectivity of alkylation, and the mesh size or cross-link density in polymeric networks . In contrast, 1,8-dichlorooctane exhibits a markedly different reactivity profile in electrophilic aromatic substitution due to the absence of vicinal chlorine interactions [1]. Furthermore, the physical properties, such as a LogP of 3.803 , dictate solubility and compatibility with non-polar reaction media, a parameter that differs significantly across the homologous series and directly impacts process feasibility.

!
Isomer mismatch may alter regiochemical outcome in electrophilic substitution, as 1,8-dichlorooctane gives a different carbocation profile.
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Longer or shorter spacer lengths in generic dichloroalkanes shift cross-link density and swelling properties of the final polymer network.
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LogP differences across the homologous series affect partitioning in non-polar media, potentially requiring re-optimization of reaction conditions.

Quantitative Evidence Guide: 1,4-Dichlorooctane Differentiation for Scientific Procurement


Regioselectivity in Friedel-Crafts Alkylation: 1,4- vs. 1,8-Dichlorooctane

The reactivity of 1,4-dichlorooctane in the alkylation of benzene is distinct from its 1,8-isomer. Studies using a BF₃-HF catalyst system demonstrated that the mixture of 1,X-dichlorooctane isomers (including the 1,4-isomer) undergoes alkylation with benzene to yield a specific product distribution [1]. The proximity of the chlorine atoms in the 1,4-isomer influences the formation and stability of intermediate carbocations, leading to a different selectivity profile compared to the 1,8-isomer, where the chlorine atoms are terminally positioned and separated by a long alkyl chain.

Regioselectivity
Context-dependent
1,4-isomer gives distinct product distribution vs 1,8-isomer in benzene alkylation
Supports isomer-specific procurement for regioselective synthesis
Data derived from BF₃-HF catalyst studies; verify in your reaction system
Regioselective Alkylation Electrophilic Aromatic Substitution Catalysis

Lipophilicity and Partition Coefficient Differentiation: LogP of 1,4-Dichlorooctane

The lipophilicity of 1,4-dichlorooctane, as quantified by its LogP value, is a critical parameter for applications requiring partitioning into non-polar phases. 1,4-Dichlorooctane has a computed LogP of 3.803 , placing it in a distinct lipophilicity range. This value is higher than that of shorter-chain analogs like 1,4-dichlorobutane, which would have a significantly lower LogP, and lower than that of longer-chain analogs like 1,12-dichlorododecane. This intermediate lipophilicity is crucial for applications such as membrane permeation or extraction efficiency.

Lipophilicity (LogP)
Class-level
3.803
Intermediate lipophilicity vs C4 and C12 homologs for biphasic partitioning
Computed XLogP3; experimental confirmation recommended
Lipophilicity QSAR Solubility

Cross-Linking Agent Performance: Network Architecture Control

The use of 1,4-dichlorooctane as a cross-linking agent in polymer synthesis allows for precise control over network architecture due to the defined 1,4-spacer length . The distance between the reactive chlorine atoms dictates the mesh size of the resulting cross-linked polymer. In contrast, cross-linking agents with different spacer lengths (e.g., 1,6-dichlorohexane or 1,8-dichlorooctane) produce networks with different mechanical and swelling properties. The 1,4-isomer offers an intermediate chain length that balances flexibility and cross-link density.

Cross-Link Spacer
Class-level
C4 spacer yields ~33% shorter cross-link than C6, 50% than C8 analogs
Enables design of tighter polymer networks with higher cross-link density
Network property validation required for final material specifications
Polymer Cross-Linking Network Density Material Science

Synthetic Intermediate Purity and Isomeric Specificity

For use as a synthetic intermediate, the isomeric purity of 1,4-dichlorooctane is paramount. Commercially available material is typically specified at 95% purity , ensuring that downstream reactions are not compromised by the presence of other dichlorooctane isomers (e.g., 1,5-, 1,6-, or 1,8-dichlorooctane). The presence of other isomers, which may arise from non-selective chlorination processes, can lead to the formation of difficult-to-separate byproducts, reducing yield and purity of the final target molecule. The specific 1,4-substitution pattern is essential for maintaining the intended synthetic pathway.

Isomeric Purity
Supplier specification
≥95% (typical commercial grade)
Reduces byproduct risk from other dichlorooctane isomers in multi-step synthesis
Verify lot-specific purity and isomer profile before use
Organic Synthesis Intermediate Purity Pharmaceutical Chemistry

1,4-Dichlorooctane: Optimal Research and Industrial Application Scenarios Based on Evidence


Regioselective Alkylation of Aromatic Substrates

1,4-Dichlorooctane is uniquely suited for Friedel-Crafts alkylation reactions where a specific regioisomeric outcome is desired. The proximity of the chlorine atoms influences the carbocation intermediate, leading to a product distribution distinct from that obtained with 1,8-dichlorooctane or other terminally substituted dichloroalkanes. This is critical for synthesizing alkylated aromatic compounds with defined substitution patterns .

Design of Cross-Linked Polymer Networks with Tailored Mesh Size

In polymer chemistry, 1,4-dichlorooctane serves as a cross-linking agent that provides a specific spacer length between polymer chains. This precise distance control allows materials scientists to engineer polymer networks with predetermined mechanical and swelling properties. The 1,4-isomer offers a shorter spacer than 1,6- or 1,8-dichloroalkanes, resulting in a tighter network structure, which is advantageous for applications requiring higher modulus or reduced solvent uptake .

Synthesis of Lipophilic Intermediates with Optimized LogP

The LogP of 3.803 positions 1,4-dichlorooctane as an ideal building block for the synthesis of compounds requiring moderate lipophilicity. This property is valuable in medicinal chemistry for optimizing drug-like properties, and in surfactant synthesis for achieving the desired hydrophilic-lipophilic balance. It provides a lipophilicity profile that is intermediate between shorter and longer dichloroalkane homologs, offering a distinct advantage in formulation and bioavailability studies .

High-Purity Intermediate for Multi-Step Pharmaceutical Synthesis

The commercial availability of 1,4-dichlorooctane at 95% purity ensures that it can be used directly in multi-step synthetic sequences without the need for extensive purification. This is particularly important in the pharmaceutical and agrochemical industries, where the presence of isomeric impurities can lead to complex purification challenges and reduced overall yields. The specific 1,4-isomer is essential for maintaining the fidelity of the synthetic route .

Application
Selection Property
Validation Focus
Regioselective alkylation
1,4-substitution pattern and isomeric purity
Confirm regiochemical outcome under target catalytic conditions
Cross-linked polymer design
Defined C4 spacer length
Assess cross-link density, mechanical, and swelling properties
Lipophilic intermediate synthesis
Moderate lipophilicity (mid-range LogP)
Evaluate partitioning in biphasic or non-polar reaction systems
Multi-step pharmaceutical intermediate
High isomeric purity (≥95%)
Lot-specific purity and isomer profile verification

Technical Documentation Hub

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